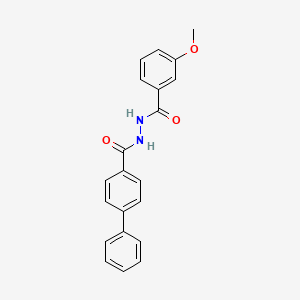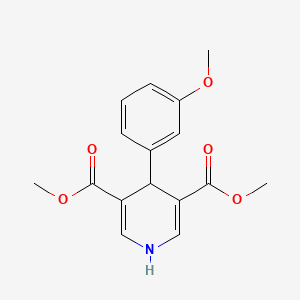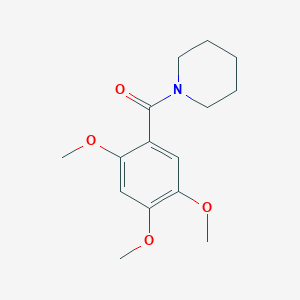![molecular formula C20H27N3O2 B5517135 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide](/img/structure/B5517135.png)
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research in the field of pyrazole derivatives and related compounds is driven by their diverse pharmacological activities and applications in medicinal chemistry. The synthesis and characterization of these compounds involve sophisticated techniques to elucidate their structure, properties, and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multistep reactions, including condensation, cyclization, and substitution reactions. For example, a novel pyrazole derivative was synthesized and characterized using elemental analysis, FT-IR, NMR, MS, and UV–visible spectra, with its structure confirmed by single-crystal X-ray diffraction studies (Kumara et al., 2018). Such methods are critical for confirming the structure of newly synthesized compounds.
Molecular Structure Analysis
X-ray crystallography is a primary tool for molecular structure analysis, revealing the atomic and molecular structure of a crystal. The crystal structure of a compound allows for the visualization of molecule geometry, bond lengths, angles, and more. For instance, compounds have been characterized to display certain conformational features and hydrogen bonding patterns that contribute to their stability and properties (Kranjc et al., 2012).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial Activity of Pyranone Derivatives : Research by Aytemi̇r et al. (2003) focused on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives using TBTU and NMM as a coupling agent and base, respectively. These compounds exhibited antimicrobial activities against various bacterial and fungal species, highlighting the potential of similar structures in developing new antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Antiviral and Cytostatic Activities : Petrie et al. (1986) explored the synthesis and biological activity of nucleoside and nucleotide derivatives of pyrazofurin, demonstrating their antiviral and cytostatic activities in cell culture. This research underscores the relevance of structural modifications in enhancing biological activities of pyrazole derivatives (Petrie, Revankar, Dalley, George, McKernan, Hamill, & Robins, 1986).
Material Science Applications
- Polyamides and Polyimides Containing Pyrazoline Moieties : Mikroyannidis (1997) reported on the synthesis of polyamides and polyimides containing pyrazoline moieties, highlighting their potential in creating heat-resistant resins with specific solubility and thermal properties. This research indicates the utility of incorporating pyrazoline units into polymer chains for advanced material applications (Mikroyannidis, 1997).
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,25)11-10-14-6-4-7-15(12-14)19(24)23(3)13-18-16-8-5-9-17(16)21-22-18/h4,6-7,12,25H,5,8-11,13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNHYYNVANBGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NNC3=C2CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5517085.png)
![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)
![7-[(3-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5517115.png)
![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)
![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)
![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)
